molecular formula C19H23NO B1666881 Alimadol CAS No. 52742-40-2

Alimadol

Cat. No. B1666881
CAS RN: 52742-40-2
M. Wt: 281.4 g/mol
InChI Key: QFSWEWNANAHUNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Alimadol is C19H23NO . The InChIKey is QFSWEWNANAHUNE-UHFFFAOYSA-N . For a detailed molecular structure, one might need to refer to a chemical database or scientific literature.

Scientific Research Applications

Anti-Inflammatory Effects in Acute Lung Injury

Alimadol has been explored for its potential in treating acute lung injury (ALI), a severe syndrome caused by various insults to the lungs. The study by Huang et al. (2015) investigates the anti-inflammatory effects of eugenol, a component related to Alimadol, in an ALI model. They found that eugenol could reduce pro-inflammatory cytokine production, suggesting its therapeutic potential in ALI treatment.

Data Provenance in Scientific Applications

In the context of scientific data provenance, Alimadol's relevance is indirect. Research by Suriarachchi et al. (2015) on Komadu, a system for capturing and visualizing data provenance, highlights the importance of tracking data lineage in scientific research. While not directly linked to Alimadol, understanding data provenance is crucial in pharmaceutical research.

Bridging Bench and Bedside in ALI Research

Research on bridging the gap between laboratory studies and clinical practice in ALI is vital. Parsons (2004) discusses the importance of translational research in this field. Although not specific to Alimadol, this research underlines the significance of translating lab findings, possibly including those related to Alimadol, to clinical applications.

Therapeutic Potential in ALI and Related Disorders

Several studies have explored compounds similar to Alimadol in their therapeutic potential for ALI and related inflammatory disorders. For instance, research by Tseng et al. (2012) and Lu et al. (2018) demonstrate the effectiveness of certain flavonoids and andrographolide derivatives in reducing inflammation in ALI models. These findings could be relevant for future research into Alimadol's applications in similar contexts.

properties

IUPAC Name

3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWEWNANAHUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200727
Record name Alimadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alimadol

CAS RN

52742-40-2
Record name γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52742-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alimadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALIMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

16.7 g. of N-(3,3-diphenyl-3-methoxypropyl)-trifluoroacetamide, prepared according to Example 4, and 24.2 g. of allyl bromide in 150 ml. of anhydrous acetone are heated to 50°C. and 11.2 g. of powdered potassium hydroxide are added. The mixture is then boiled for 5 minutes and the solvent is distilled off in vacuo. The residue is boiled for one hour with 100 ml. of water and 100 ml. of methanol and is worked up as in Example 4. 13.1 g. of 1,1-diphenyl-1-methoxy-3-allylaminopropane of melting point 45° to 50°C. are obtained, corresponding to a yield of 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GC Richards, K Sitkowski, C Heneghan… - British Journal of …, 2021 - Wiley Online Library
Aim The growing demand for analgesia, coupled with an increasing need to treat opioid dependence and overdose, has escalated the development of novel opioids. We aimed to …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
EN Feinberg, AB Farimani, R Uprety, A Hunkele… - arXiv preprint arXiv …, 2018 - arxiv.org
Computational chemists typically assay drug candidates by virtually screening compounds against crystal structures of a protein despite the fact that some targets, like the $\mu$ Opioid …
Number of citations: 9 arxiv.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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